molecular formula C22H27N9O B2744251 N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide CAS No. 1797902-62-5

N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide

Cat. No.: B2744251
CAS No.: 1797902-62-5
M. Wt: 433.52
InChI Key: WKFZLVJRXLWAKE-UHFFFAOYSA-N
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Description

N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide is a complex organic compound that features multiple functional groups, including a triazole ring, a pyrimidine ring, a pyridine ring, and a piperidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

Medicinal chemistry applications could include the development of new drugs, particularly if the compound shows activity against specific biological targets.

Industry

In the industrial context, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring system and their subsequent coupling. Common synthetic routes might include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazines and nitriles.

    Formation of the pyrimidine ring: This often involves condensation reactions between amidines and β-dicarbonyl compounds.

    Formation of the pyridine ring: This can be synthesized via various methods, including the Hantzsch pyridine synthesis.

    Coupling reactions: The different ring systems can be coupled using cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic routes to ensure high yield and purity. This often involves:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.

    Purification processes: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the nitrogen atoms in the triazole or pyridine rings.

    Reduction: Reduction reactions could target the carbonyl group in the piperidine ring.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols (for nucleophilic substitution).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could yield alcohols or amines.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-methylpiperidine-3-carboxamide
  • 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-((2-(morpholin-1-yl)pyridin-4-yl)methyl)piperidine-3-carboxamide

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and ring systems, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N9O/c32-22(25-12-17-5-6-24-19(10-17)29-7-1-2-8-29)18-4-3-9-30(13-18)20-11-21(27-15-26-20)31-16-23-14-28-31/h5-6,10-11,14-16,18H,1-4,7-9,12-13H2,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFZLVJRXLWAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3CCCN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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